molecular formula C12H8ClN3 B6145457 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 872059-22-8

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B6145457
CAS RN: 872059-22-8
M. Wt: 229.7
InChI Key:
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Description

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine (C7PTP) is a small organic molecule that has been studied for its potential applications in scientific research. C7PTP has been found to exhibit a variety of biochemical and physiological effects, and it can be synthesized in the laboratory using a variety of methods.

Scientific Research Applications

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the structure and function of proteins, as well as for studying the effects of drugs on the body. 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine has also been used in the study of cancer and other diseases, as well as in the development of new drugs. Additionally, 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine has been used in the study of enzyme inhibitors, and in the study of receptor-ligand interactions.

Mechanism of Action

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine has been found to interact with a variety of proteins and other molecules in the body. It has been shown to interact with enzymes, receptors, and other proteins, and it has been found to modulate their activity. 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine has also been found to interact with other molecules, such as lipids and carbohydrates, and it has been found to affect their metabolism.
Biochemical and Physiological Effects
5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, receptors, and other proteins, as well as to affect the metabolism of lipids and carbohydrates. Additionally, 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine has been found to have an effect on cell growth and proliferation, and it has been found to affect the immune system.

Advantages and Limitations for Lab Experiments

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine has a number of advantages and limitations when used in laboratory experiments. One advantage of 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine is its ability to interact with a variety of proteins and other molecules in the body, allowing researchers to study the structure and function of these molecules. Additionally, 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine is relatively easy to synthesize in the laboratory, allowing researchers to produce it in large quantities. However, 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine is not without its limitations. Its effects on the body can vary depending on the dose and duration of exposure, and it can be toxic in high doses.

Future Directions

There are a number of potential future directions for 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine research. One potential direction is to further investigate its effects on the body, particularly its effects on the immune system and on cell growth and proliferation. Additionally, 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine could be further studied for its potential applications in the development of new drugs and in the study of enzyme inhibitors and receptor-ligand interactions. Finally, 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine could be studied for its potential use as a diagnostic tool, as it has been found to interact with a variety of proteins and other molecules in the body.

Synthesis Methods

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine can be synthesized in the laboratory using a variety of methods. The most common method is the condensation reaction of 5-chloro-7-phenyl-1,2,4-triazole with 1-amino-2-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carboxylic acid. This reaction is catalyzed by an acid such as hydrochloric acid, and the resulting product is purified by recrystallization from a suitable solvent such as ethanol. Other methods of synthesis include the reaction of 5-chloro-7-phenyl-1,2,4-triazole with 1-amino-2-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydroxide, and the reaction of 5-chloro-7-phenyl-1,2,4-triazole with 1-amino-2-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carboxylic acid in the presence of a catalyst such as palladium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of 2-amino-5-chloropyridine with phenyl isocyanate to form 5-chloro-2-phenylpyridin-3-yl isocyanate, which is then reacted with sodium azide to form 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine.", "Starting Materials": [ "2-amino-5-chloropyridine", "phenyl isocyanate", "sodium azide" ], "Reaction": [ "Step 1: 2-amino-5-chloropyridine is reacted with phenyl isocyanate in the presence of a suitable solvent and a catalyst to form 5-chloro-2-phenylpyridin-3-yl isocyanate.", "Step 2: The resulting 5-chloro-2-phenylpyridin-3-yl isocyanate is then reacted with sodium azide in the presence of a suitable solvent and a catalyst to form 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine.", "Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

872059-22-8

Product Name

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C12H8ClN3

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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